N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride
Description
Chemical identity and IUPAC nomenclature
This compound exists as a well-defined chemical entity with specific identifying characteristics that establish its position within the broader classification of organic sulfonamide compounds. The compound carries the Chemical Abstracts Service registry number 1251924-57-8, which serves as its unique identifier in chemical databases and commercial applications. According to standardized nomenclature systems, the compound follows International Union of Pure and Applied Chemistry naming conventions, with the systematic name this compound accurately reflecting its complete molecular structure.
The molecular formula of this compound is expressed as C11H18ClN3O2S, indicating a total molecular weight of 291.7975 daltons. This molecular composition reveals the presence of eleven carbon atoms, eighteen hydrogen atoms, one chlorine atom, three nitrogen atoms, two oxygen atoms, and one sulfur atom, collectively forming the complete structure of the hydrochloride salt form. The Simplified Molecular Input Line Entry System representation provides additional structural clarity, expressed as CNS(=O)(=O)c1ccccc1N1CCNCC1.Cl, which describes the connectivity and bonding patterns within the molecule.
| Chemical Property | Value |
|---|---|
| Chemical Abstracts Service Number | 1251924-57-8 |
| Molecular Formula | C11H18ClN3O2S |
| Molecular Weight | 291.7975 g/mol |
| Simplified Molecular Input Line Entry System | CNS(=O)(=O)c1ccccc1N1CCNCC1.Cl |
| MDL Number | MFCD16990649 |
The compound exists in its hydrochloride salt form, which represents the protonated state of the free base combined with hydrochloric acid. This salt formation typically enhances the compound's stability and solubility characteristics compared to the free base form, making it more suitable for various research and commercial applications. The corresponding free base form, designated by Chemical Abstracts Service number 1154187-95-7, possesses the molecular formula C11H17N3O2S with a molecular weight of 255.34 daltons.
Structural features of benzenesulfonamide-piperazine hybrids
Benzenesulfonamide-piperazine hybrid compounds represent a distinctive class of molecules characterized by the integration of two pharmacologically significant structural motifs within a single molecular framework. The structural architecture of this compound exemplifies this hybrid approach, incorporating both the benzenesulfonamide core and the piperazine ring system in a specific spatial arrangement that influences its chemical and biological properties.
The benzenesulfonamide moiety forms the foundational structural element, consisting of a benzene ring directly attached to a sulfonamide functional group. Within this compound, the sulfonamide group exhibits N-methylation, introducing a methyl substituent on the nitrogen atom of the sulfonamide functionality. This methylation pattern significantly influences the compound's electronic properties and potential binding interactions, as N-methyl substitution alters both the steric and electronic characteristics of the sulfonamide group compared to primary sulfonamides.
The piperazine component represents a six-membered saturated heterocyclic ring containing two nitrogen atoms positioned in opposite locations within the ring structure. Crystallographic studies of related piperazine-containing compounds reveal that the piperazine ring typically adopts a chair conformation, which represents the most thermodynamically stable arrangement with bond angles approximating 109 degrees. This conformational preference has significant implications for the three-dimensional structure of the entire molecule and influences potential molecular interactions.
| Structural Component | Description | Significance |
|---|---|---|
| Benzenesulfonamide Core | Benzene ring with attached SO2NH group | Provides primary pharmacophore |
| N-methyl Substitution | Methyl group on sulfonamide nitrogen | Modifies electronic properties |
| Piperazine Ring | Six-membered saturated heterocycle | Contributes to spatial orientation |
| Hydrochloride Salt | Protonated amine with chloride counterion | Enhances stability and solubility |
The connectivity between these structural components occurs through a direct attachment of the piperazine ring to the benzene ring of the sulfonamide moiety at the ortho position relative to the sulfonamide group. This specific substitution pattern creates a unique molecular topology that distinguishes this compound from other isomeric arrangements where the piperazine might be attached at meta or para positions. The ortho substitution pattern influences the overall molecular geometry and may create specific conformational constraints that affect the compound's biological activity profile.
Recent research investigations have demonstrated that benzenesulfonamide-piperazine hybrids exhibit notable biological activities, particularly as enzyme inhibitors. Studies examining a series of six synthesized benzenesulfonamide-piperazine hybrid molecules revealed significant antioxidant capacities and enzyme inhibitory potencies against various targets including acetylcholinesterase, butyrylcholinesterase, tyrosinase, alpha-amylase, and alpha-glucosidase enzymes. These findings suggest that the hybrid structural approach successfully combines beneficial properties from both structural components.
Historical development in heterocyclic compound research
The historical development of heterocyclic compound research provides essential context for understanding the significance of compounds like this compound within the broader landscape of organic chemistry and pharmaceutical development. The origins of heterocyclic chemistry trace back to the early nineteenth century, coinciding with the foundational development of organic chemistry as a distinct scientific discipline.
The earliest documented work in heterocyclic chemistry began in 1818 when Brugnatelli successfully isolated alloxan from uric acid, marking the first systematic investigation of compounds containing heteroatoms within cyclic structures. This pioneering work established the precedent for subsequent investigations into molecules containing elements other than carbon within ring systems. Fourteen years later, in 1832, Dobereiner achieved the production of furfural, a furan derivative, through the treatment of starch with sulfuric acid, further expanding the known repertoire of heterocyclic compounds.
The progression of heterocyclic chemistry continued with Runge's isolation of pyrrole through dry distillation in 1834, adding another significant heterocyclic structure to the growing catalog of known compounds. These early discoveries laid the foundation for understanding that heteroatoms could be successfully incorporated into cyclic structures while maintaining chemical stability and exhibiting unique properties distinct from their all-carbon analogs.
| Year | Researcher | Achievement | Significance |
|---|---|---|---|
| 1818 | Brugnatelli | Isolated alloxan from uric acid | First systematic heterocyclic investigation |
| 1832 | Dobereiner | Produced furfural from starch | Established furan chemistry |
| 1834 | Runge | Isolated pyrrole by dry distillation | Advanced pyrrole understanding |
| 1906 | Friedlander | Synthetic indigo dye production | Industrial heterocyclic applications |
| 1936 | Tribe | Chlorophyll isolation from petroleum | Natural product heterocyclic chemistry |
The industrial significance of heterocyclic chemistry became apparent in 1906 when Friedlander revolutionized the textile industry through the synthetic production of indigo dye, demonstrating the practical applications of heterocyclic compounds beyond academic research. This achievement marked a crucial transition from purely investigative chemistry to commercially viable synthetic processes, establishing heterocyclic chemistry as a field with significant economic and industrial importance.
The parallel development of sulfonamide chemistry contributed substantially to the historical context surrounding benzenesulfonamide-piperazine hybrids. Sulfonamide drugs emerged as the first broadly effective antibacterial agents for systemic use, with Prontosil representing the initial marketed brand developed by Bayer. The discovery that certain red dyes possessed remarkable antibacterial properties in mice led to what became known as the "sulfa craze," during which hundreds of manufacturers began producing various sulfonamide compounds.
This historical development of sulfonamide chemistry established the foundation for understanding structure-activity relationships within this chemical class, eventually leading to the recognition that sulfonamide-containing compounds could serve as competitive inhibitors of bacterial enzymes involved in folate synthesis. The success of early sulfonamide antibiotics paved the way for continued research into sulfonamide-containing compounds for various therapeutic applications, ultimately contributing to the modern understanding that has enabled the development of hybrid molecules like this compound.
Properties
IUPAC Name |
N-methyl-2-piperazin-1-ylbenzenesulfonamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2S.ClH/c1-12-17(15,16)11-5-3-2-4-10(11)14-8-6-13-7-9-14;/h2-5,12-13H,6-9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAYQODILAAFNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=CC=C1N2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.80 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biochemical Analysis
Biochemical Properties
N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as carbonic anhydrase and dihydropteroate synthetase, which are crucial for metabolic processes. The nature of these interactions often involves the binding of the sulfonamide group to the active site of the enzyme, thereby inhibiting its activity and affecting the overall biochemical pathway.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. This compound has been observed to induce apoptosis in certain cancer cell lines by disrupting mitochondrial membrane potential and increasing reactive oxygen species (ROS) levels. Additionally, it can modulate cell signaling pathways, such as the MAPK/ERK pathway, leading to altered gene expression and cellular responses.
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The sulfonamide group of the compound binds to the active site of target enzymes, leading to enzyme inhibition. This inhibition can result in the disruption of metabolic pathways and changes in gene expression. Furthermore, the compound’s interaction with cellular receptors can activate or inhibit signaling pathways, contributing to its overall biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term effects on cellular function. The compound has shown stability under standard storage conditions, with minimal degradation over time. Long-term studies have indicated that prolonged exposure to the compound can lead to sustained inhibition of target enzymes and persistent changes in cellular metabolism.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular pathways. At higher doses, toxic or adverse effects may be observed, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization for safe and effective use.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors essential for its metabolism. The compound is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A, which facilitates its biotransformation into active or inactive metabolites. This metabolic process can influence the compound’s efficacy and toxicity, depending on the levels of metabolites produced.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by solute carrier (SLC) transporters, facilitating its accumulation in target tissues. Additionally, binding proteins in the bloodstream can influence the compound’s distribution and bioavailability.
Subcellular Localization
This compound exhibits specific subcellular localization, which can affect its activity and function. The compound is often localized in the cytoplasm and mitochondria, where it interacts with target enzymes and disrupts cellular processes. Post-translational modifications, such as phosphorylation, can also influence the compound’s localization and activity within different cellular compartments.
Biological Activity
N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride is a sulfonamide compound that has garnered attention for its biological activity, particularly as an enzyme inhibitor. This article delves into the compound's mechanisms of action, biological effects, and potential therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C₁₁H₁₄ClN₃O₂S
- CAS Number : 1251924-57-8
This compound features a sulfonamide functional group attached to a piperazine ring, which is crucial for its biological activity.
Enzyme Inhibition
N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide exhibits significant inhibitory effects on key enzymes, notably acetylcholinesterase (AChE). By inhibiting AChE, the compound increases the levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic neurotransmission. This mechanism is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's disease, where cholinergic signaling is compromised .
Table 1: Enzyme Inhibition Studies
| Enzyme Target | Inhibition Type | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Acetylcholinesterase | Competitive | 11.7 | |
| 12-Lipoxygenase | Non-competitive | <10 |
Antimicrobial and Anticancer Properties
Research indicates that sulfonamide derivatives, including N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide, possess antimicrobial and anticancer properties. The compound has been studied for its potential applications in treating infections and various types of cancer due to its ability to inhibit specific enzymes involved in cell proliferation and survival.
The mechanism of action involves binding to the active site or allosteric site of target enzymes, preventing substrate access and subsequent enzymatic reactions. This inhibition can lead to various biological effects depending on the specific enzyme targeted.
Neuroprotective Effects
A study focusing on the neuroprotective effects of N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide highlighted its potential in reducing neuroinflammation and oxidative stress in neuronal cells. The compound was shown to modulate signaling pathways associated with neuronal survival and apoptosis, suggesting its utility in neurodegenerative disease models .
Anticancer Activity
In a comparative analysis of several piperazine derivatives, N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide demonstrated notable antiproliferative activity against various cancer cell lines. The IC₅₀ values ranged from 19.9 to 75.3 µM across different cancer types, indicating a promising therapeutic index for further development .
Table 2: Anticancer Activity Profiles
Scientific Research Applications
Pharmaceutical Development
N-Methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride has been investigated for several pharmaceutical applications:
- Neurodegenerative Diseases : Research indicates that this compound can inhibit acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the synaptic cleft. By inhibiting AChE, the compound may increase acetylcholine levels, potentially aiding in the treatment of Alzheimer's disease and other cognitive disorders.
- Antifungal Agents : The compound has been utilized in synthesizing benzimidazole-containing antifungal agents. Studies have shown promising antifungal activity against Candida albicans, indicating its potential as a therapeutic agent in treating fungal infections.
- Antimalarial and Anticancer Properties : As part of the sulfonamide class, it exhibits potential antimalarial and anticancer activities. This broad spectrum of biological activity makes it a valuable candidate for further pharmaceutical development.
Enzyme Inhibition Studies
The compound's ability to inhibit various enzymes has been extensively studied:
- Acetylcholinesterase (AChE) : Significant inhibition has been documented, suggesting its utility in treating neurodegenerative diseases.
- Tyrosinase : Inhibition studies indicate potential applications in skin depigmentation and treatment of hyperpigmentation disorders.
- α-Amylase and α-Glucosidase : These enzymes are critical in carbohydrate metabolism; inhibition could lead to applications in managing diabetes .
Case Studies
Several studies have documented the applications of this compound:
- Study on Neuroprotective Effects : A study published in 2024 demonstrated that derivatives of benzene sulfonamides, including this compound, exhibited neuroprotective effects through AChE inhibition. The results indicated a significant increase in acetylcholine levels in vitro, supporting its potential use in Alzheimer's treatment .
- Antifungal Activity Assessment : Another study evaluated the antifungal properties against Candida albicans. The synthesized derivatives showed varying degrees of antifungal activity, with some compounds exhibiting IC50 values comparable to established antifungals, indicating their potential as new therapeutic agents.
- Antioxidant Capacity Investigation : Hybrid compounds involving piperazine and benzene sulfonamides were assessed for antioxidant activities using various assays (DPPH, ABTS). The results showed significant antioxidant capacity, suggesting additional therapeutic avenues for oxidative stress-related conditions .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The compound belongs to a broader class of piperazine-containing sulfonamides, which are often explored for their diverse pharmacological profiles. Below is a detailed comparison with structurally analogous compounds:
Key Structural Differences and Similarities
*Calculated based on structural formula.
Key Observations:
Piperazine Variations: The target compound features a piperazine ring directly attached to the benzene-sulfonamide core, while analogs like the dichloro derivative in incorporate a propyl spacer between the piperazine and aromatic ring. Compounds such as Tofenacin Hydrochloride replace the sulfonamide with a tolylbenzyloxy group, shifting the therapeutic focus to psychostimulation rather than sulfonamide-associated enzyme inhibition.
Substituent Effects: Halogenation: The dichloro and bromophenyl substituents in increase molecular weight and lipophilicity, which could enhance membrane permeability but reduce aqueous solubility. Amino vs.
Pharmacological and Physicochemical Properties
Selectivity and Binding Affinity
- The dichloro derivative in exhibits a trimethylpyrazole group , which may confer selectivity for kinases or receptors with large hydrophobic binding sites. In contrast, the target compound’s simpler structure might favor interactions with smaller, polar active sites.
- Tofenacin Hydrochloride’s tolylbenzyloxy group likely targets monoamine transporters or receptors, explaining its psychostimulant activity .
Solubility and Stability
- Hydrochloride salts (e.g., ) universally improve aqueous solubility compared to free bases.
Preparation Methods
General Synthetic Strategy
The synthesis of N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide hydrochloride generally involves two main stages:
- Formation of the sulfonamide linkage between a substituted benzene sulfonyl chloride and a piperazine derivative.
- Introduction of the N-methyl group on the piperazine nitrogen to yield the N-methylated piperazine sulfonamide.
The process requires careful control of reaction conditions to achieve selective substitution and high yields.
Preparation of Piperazine and N-Methylpiperazine Intermediates
A crucial step in the synthesis is obtaining the N-methylpiperazine intermediate. According to a patented method, the preparation involves:
Synthesis of N-methyl ethylenediamine by reacting methylamine with 2-chloroethylamine hydrochloride under heating (100°C) in an autoclave, followed by neutralization and vacuum distillation, yielding N-methyl ethylenediamine (approx. 43% yield).
Cyclization to 3,4-dehydropiperazine-2-one derivatives by reacting N-methyl ethylenediamine with methyl benzoylformate in the presence of acetic acid and toluene at 30-65°C, followed by precipitation with hexane to isolate the intermediate (yield ~48-70%).
Reduction to 1-methyl-3-phenylpiperazine using lithium aluminum hydride in tetrahydrofuran (THF) at 50-55°C for several hours. Workup involves quenching with ethyl acetate and aqueous sodium hydroxide, filtration, and purification, resulting in yields around 60%.
This method avoids low temperature alkylation steps and expensive catalysts, offering a more practical and scalable route to N-methylpiperazine derivatives.
Formation of N-methyl-2-(piperazin-1-yl)benzene-1-sulfonamide
The key sulfonamide formation involves:
Reaction of 2-chlorobenzenesulfonyl chloride or a related sulfonyl chloride with N-methylpiperazine under controlled conditions to form the sulfonamide bond.
The reaction is typically conducted in an organic solvent such as dichloromethane or toluene, often in the presence of a base to neutralize the released hydrochloric acid.
The product is then converted to its hydrochloride salt by treatment with hydrochloric acid, improving crystallinity and stability.
While specific procedural details for this exact compound are limited in the available literature, analogous sulfonamide syntheses follow this general approach.
Alternative Synthetic Routes and Considerations
Direct alkylation of 2-phenylpiperazine with methyl iodide has been reported but suffers from low yields (approx. 54%) and requires low temperatures (0°C) to avoid side reactions.
Use of mono-N-protected piperazine derivatives for selective substitution has been described in related piperazine sulfonamide syntheses to improve regioselectivity and reduce by-products.
Oxidation and reduction steps using reagents such as potassium permanganate and lithium aluminum hydride are employed in intermediate transformations, especially for functional group modifications.
Summary Table of Key Preparation Steps
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1. N-methyl ethylenediamine synthesis | Nucleophilic substitution | Methylamine + 2-chloroethylamine hydrochloride, 100°C, autoclave | 43 | Vacuum distillation purification |
| 2. Cyclization to 3,4-dehydropiperazine-2-one | Condensation | Methyl benzoylformate + N-methyl ethylenediamine, AcOH, toluene, 30-65°C | 48-70 | Precipitation with hexane |
| 3. Reduction to N-methylpiperazine | Reduction | LiAlH4 in THF, 50-55°C | ~60 | Quenching and purification steps critical |
| 4. Sulfonamide formation | Nucleophilic substitution | 2-chlorobenzenesulfonyl chloride + N-methylpiperazine, base, organic solvent | Not specified | Followed by hydrochloride salt formation |
Research Findings and Efficiency Analysis
The patented method for preparing N-methylpiperazine intermediates offers improved yields and avoids costly catalysts and extreme low-temperature conditions, making it industrially attractive.
The sulfonamide formation step is well-established in medicinal chemistry, with reaction conditions optimized for high purity and yield.
The biological relevance of the compound, especially as an acetylcholinesterase inhibitor, underscores the importance of efficient synthetic routes to enable further pharmacological studies.
Q & A
Advanced Question
- For solubility : Perform shake-flask experiments in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C, followed by UV spectrophotometry .
- For degradation : Incubate the compound in liver microsomes (for metabolic stability) and analyze metabolites via high-resolution MS (HRMS). Detect hydrolytic cleavage (e.g., piperazine-sulfonamide bond) using -NMR .
How can computational methods aid in optimizing this compound’s pharmacokinetic profile?
Advanced Question
- Molecular docking : Screen against target protein structures (e.g., 5-HT receptor, PDB ID: 7E2Z) to predict binding modes and guide structural modifications .
- ADMET prediction : Use tools like SwissADME to estimate logP (target ~2.5 for blood-brain barrier penetration) and CYP450 inhibition risks .
What synthetic challenges arise in scaling up production, and how can they be resolved?
Advanced Question
- Byproduct formation : Aggressive methylating agents (e.g., methyl iodide) may over-alkylate the piperazine ring. Switch to dimethyl sulfate for milder conditions .
- Purification bottlenecks : Replace column chromatography with precipitation (e.g., adding HCl to protonate the piperazine, followed by filtration) .
How does the hydrochloride salt form influence biological activity compared to the free base?
Advanced Question
The hydrochloride salt improves aqueous solubility (critical for in vivo studies) but may alter receptor binding. Compare free base and salt forms via:
- Solubility assays (e.g., equilibrium solubility in PBS).
- Pharmacodynamic studies (e.g., dose-response curves in animal models) .
What are the best practices for validating target engagement in cellular models?
Advanced Question
- Use CRISPR/Cas9 to knock out the target gene and confirm loss of compound activity.
- Employ biophysical techniques like surface plasmon resonance (SPR) to measure direct binding kinetics (K) .
How can researchers leverage structure-activity relationship (SAR) studies to reduce off-target effects?
Advanced Question
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
